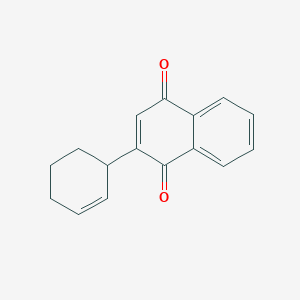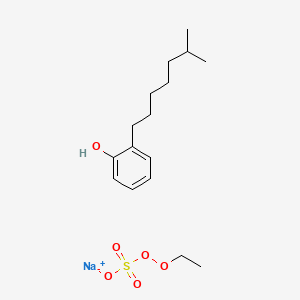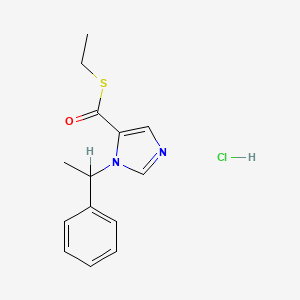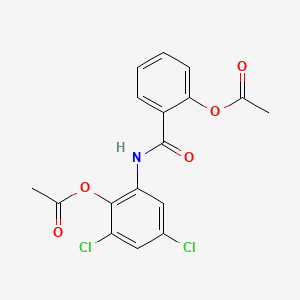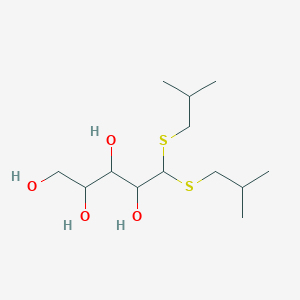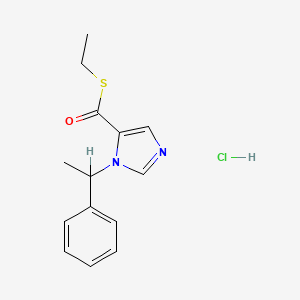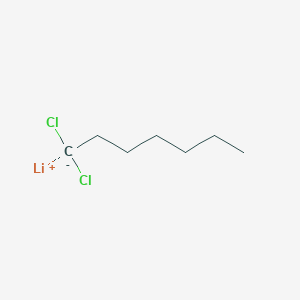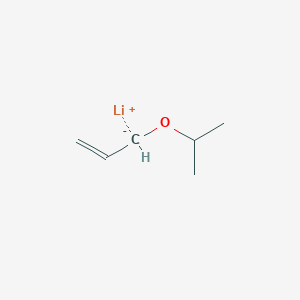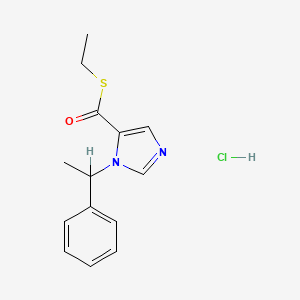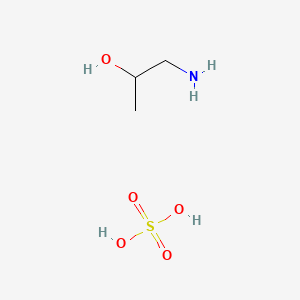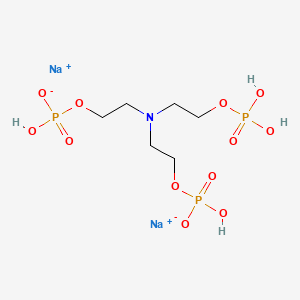
Aluminum;plutonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum-plutonium compounds are intermetallic compounds formed between aluminum and plutonium. These compounds are of significant interest due to their unique properties and potential applications in various fields, including nuclear science and materials engineering. Plutonium, a radioactive actinide metal, exhibits complex chemical behavior, while aluminum is a lightweight, non-radioactive metal known for its excellent conductivity and corrosion resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of aluminum-plutonium compounds typically involves the direct reduction of plutonium trifluoride or plutonium dioxide with aluminum. This process is carried out at high temperatures, around 800°C to 1125°C, to facilitate the reduction reaction. The reaction conditions must be carefully controlled to ensure the formation of the desired intermetallic compound .
Industrial Production Methods: Industrial production of aluminum-plutonium compounds is less common due to the hazardous nature of plutonium. the methods used in research laboratories can be scaled up for industrial applications if necessary. The process involves handling plutonium in a controlled environment to prevent contamination and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions: Aluminum-plutonium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Plutonium in these compounds can exhibit multiple oxidation states, such as +3, +4, +5, and +6, which influence the types of reactions it undergoes .
Common Reagents and Conditions: Common reagents used in reactions involving aluminum-plutonium compounds include oxygen, hydrogen, and halogens. For example, plutonium reacts readily with oxygen to form plutonium oxides (PuO and PuO2), and with halogens to form plutonium halides (PuX3, where X can be F, Cl, Br, or I) .
Major Products Formed: The major products formed from reactions involving aluminum-plutonium compounds depend on the specific reagents and conditions used. For instance, oxidation reactions typically yield plutonium oxides, while reactions with halogens produce plutonium halides .
Aplicaciones Científicas De Investigación
Aluminum-plutonium compounds have several scientific research applications, particularly in the fields of nuclear science and materials engineering. These compounds are studied for their potential use in nuclear reactors and as materials for radiation shielding. Additionally, the unique properties of plutonium, such as its multiple oxidation states and complex chemical behavior, make aluminum-plutonium compounds valuable for research in actinide chemistry .
Mecanismo De Acción
The mechanism of action of aluminum-plutonium compounds involves the interaction of plutonium’s valence electrons with other elements or compounds. Plutonium can form a variety of positively charged ions, which can engage in multiple chemical bonds with other ions or molecules. This complex bonding behavior is influenced by the oxidation state of plutonium and the nature of the surrounding chemical environment .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to aluminum-plutonium include other intermetallic compounds formed between plutonium and metals such as gallium, cerium, and uranium. These compounds share some chemical properties with aluminum-plutonium but differ in their specific applications and behavior.
Uniqueness: Aluminum-plutonium compounds are unique due to the combination of aluminum’s lightweight and corrosion-resistant properties with plutonium’s complex chemical behavior and radioactivity. This combination results in materials with distinct properties that are valuable for specific scientific and industrial applications .
Conclusion
Aluminum-plutonium compounds represent a fascinating area of study within the field of intermetallic compounds. Their unique properties and potential applications make them valuable for research in nuclear science, materials engineering, and actinide chemistry. Despite the challenges associated with handling plutonium, the insights gained from studying these compounds contribute significantly to our understanding of complex chemical systems.
Propiedades
Fórmula molecular |
AlPu |
|---|---|
Peso molecular |
271.04574 g/mol |
Nombre IUPAC |
aluminum;plutonium |
InChI |
InChI=1S/Al.Pu |
Clave InChI |
WKWXKXHUNSNGQH-UHFFFAOYSA-N |
SMILES canónico |
[Al].[Pu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


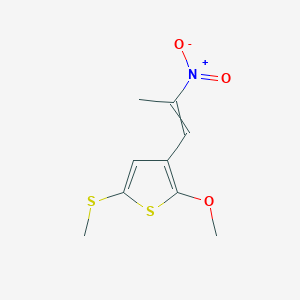
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
